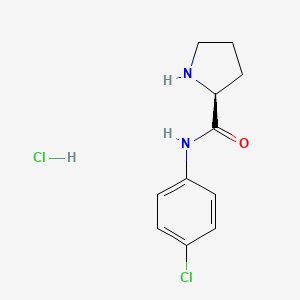

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride

説明

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

- ESI-MS : Parent ion at m/z 261.1 [M+H]⁺.

- Fragmentation peaks at m/z 225.1 (loss of HCl) and 154.0 (pyrrolidine-carboxamide moiety).

Comparative Analysis with Pyrrolidine-2-carboxamide Derivatives

Key differences include:

- Stereochemical impact : The (2S) configuration enhances binding affinity in melanocortin-4 receptor ligands compared to other isomers.

- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl) improve thermal stability and crystallinity compared to alkyl-substituted analogs.

- Salt forms : Hydrochloride salts exhibit higher aqueous solubility than free bases.

特性

IUPAC Name |

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKXYJRPSJKOQH-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis Overview

The synthesis generally follows these stages:

- Conversion of L-proline (pyrrolidine-2-carboxylic acid) into its acid chloride derivative.

- Coupling of the acid chloride with 4-chloroaniline to form the amide.

- Formation of the hydrochloride salt to yield the final compound.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of Pyrrolidine-2-carbonyl chloride | L-proline + Phosphorus pentachloride (PCl5) in acetyl chloride, stirred at 35°C | The carboxylic acid group of L-proline is converted to the acid chloride intermediate under dry conditions | Reaction time: 8 hours total; purity checked by TLC and elemental analysis |

| 2. Amide Coupling | Acid chloride + 4-chloroaniline in dry acetone, reflux for 8 hours | Nucleophilic substitution of acid chloride by aniline yields N-(4-chlorophenyl)pyrrolidine-2-carboxamide | Reaction mixture neutralized with 1N NaOH, extracted with ethyl acetate |

| 3. Hydrochloride Salt Formation | Treatment with HCl gas or HCl solution | Conversion of free base amide to its hydrochloride salt for stability and isolation | Purification by recrystallization |

This sequence is adapted from the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides reported in the literature.

Reaction Conditions and Optimization

Acid Chloride Formation:

Phosphorus pentachloride (PCl5) is added gradually to a suspension of L-proline hydrochloride in acetyl chloride under dry conditions to avoid hydrolysis. The reaction is maintained at ~35°C for 8 hours with intermittent additions of PCl5 to drive completion.Amide Coupling:

The acid chloride intermediate is suspended in acetone and reacted with 4-chloroaniline under reflux (~56°C) for 8 hours. The use of dry solvents and anhydrous conditions is critical to prevent hydrolysis of the acid chloride.Isolation and Purification:

After reaction completion, the mixture is quenched with aqueous base, extracted, dried over sodium sulfate, and concentrated. The crude amide is purified by recrystallization from ethanol/water mixtures or by chromatographic methods.

Analytical Characterization Supporting Preparation

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and check purity.

- Elemental Analysis: Confirms composition consistency with theoretical values.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the pyrrolidine ring protons (δ 1.8–2.5 ppm) and amide NH (δ 6.7–7.2 ppm).

- ^13C NMR verifies carbonyl and aromatic carbons.

- Infrared Spectroscopy (IR): Shows characteristic amide C=O stretch near 1650 cm⁻¹ and NH bending near 3300 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular ion peaks corresponding to the compound and its hydrochloride salt form.

Industrial and Scale-Up Considerations

- Large-scale syntheses adapt the above route with optimization for yield and purity.

- Use of controlled temperature, stoichiometric reagent addition, and inert atmospheres (nitrogen or argon) minimize side reactions.

- Crystallization and filtration steps are optimized for product isolation.

- Example: Scale-up synthesis of related pyrrolidine carboxamides achieved yields >90% with high diastereomeric purity.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | L-proline, PCl5, acetyl chloride | 35°C, 8 h, dry | Formation of pyrrolidine-2-carbonyl chloride |

| 2 | Amide coupling | Pyrrolidine-2-carbonyl chloride, 4-chloroaniline, acetone | Reflux, 8 h, dry | Nucleophilic substitution to form amide |

| 3 | Salt formation | HCl gas or aqueous HCl | Ambient temperature | Conversion to hydrochloride salt |

| 4 | Purification | Recrystallization (ethanol/water) or chromatography | Ambient to mild heating | Ensures high purity and crystallinity |

Research Findings and Notes

- The preparation method is well-established and reproducible with standard organic synthesis techniques.

- Purity and stereochemical integrity are maintained by using enantiomerically pure L-proline as starting material.

- The hydrochloride salt form improves compound stability and handling.

- Analytical data consistently support the successful synthesis of the target compound with no significant side-products detected.

化学反応の分析

Types of Reactions

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's role in anticancer therapies. It has been investigated as part of combination therapies involving MDM2 inhibitors and PD-1 antagonists, showing promise in treating various cancers, including adenocarcinoma and glioblastoma . The compound's mechanism appears to enhance the efficacy of existing therapies by targeting multiple pathways involved in tumor progression.

Inhibition of Mycobacterial Infections

The compound has been identified as a potent inhibitor of InhA, an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis. This property positions it as a candidate for developing new antitubercular agents, especially against strains resistant to conventional treatments . High-throughput screening has demonstrated that pyrrolidine carboxamides can significantly inhibit InhA activity, making them valuable in combating multidrug-resistant tuberculosis.

Biological Research

Proteomics Applications

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride is utilized in proteomics research due to its biochemical properties. It serves as a tool for studying protein interactions and functions, aiding in the identification of potential drug targets and biomarkers . Its application in this field underscores its versatility beyond traditional medicinal uses.

Case Studies

作用機序

The mechanism of action of (2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Key Structural and Functional Differences

Discussion :

- LSD1 Inhibitors (): Derivatives like 19i–19l share the pyrrolidine-2-carboxamide backbone but incorporate cyclopropylphenyl or hydroxyphenyl substituents. These modifications enhance LSD1 inhibitory activity, with IC50 values below 1 μM, and demonstrate antitumor effects in cell lines like HL-60 and MGC-803 .

- Industrial-Grade Analogs () : The benzoyl-substituted analog is produced at scale (95% purity, 25 kg/drum), indicating its utility in large-scale applications. The dichlorophenylmethyl group may increase lipophilicity, affecting blood-brain barrier penetration compared to the simpler 4-chlorophenyl group .

- Sulfonyl Derivatives (): The sulfonyl group in this analog improves metabolic stability and binding affinity to hydrophobic enzyme pockets.

PROTAC®-Related Pyrrolidine Derivatives

Discussion :

- The target compound lacks the functional groups (e.g., thiazolyl, hydroxy) critical for E3 ligase binding in PROTAC® systems. However, its pyrrolidine-carboxamide core could serve as a scaffold for developing hybrid molecules by conjugating with ubiquitination tags .

生物活性

(2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticonvulsant, antimicrobial, and potential anticancer activities.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxamide functional group, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2-carboxamide exhibit notable anticonvulsant properties. A study demonstrated that compounds with the 4-chlorophenyl substituent showed significant protection against seizures induced by maximal electroshock (MES). Specifically, the compound demonstrated effective seizure protection at a dosage of 30 mg/kg, comparable to standard anticonvulsants like phenytoin, without inducing neurotoxicity .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | Dose (mg/kg) | MES Protection | Neurotoxicity |

|---|---|---|---|

| 3d | 30 | Yes | No |

| 3a | 30 | Moderate | No |

| 3h | 30 | Good | No |

Antimicrobial Activity

The compound has also been identified as a potential inhibitor of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This is particularly relevant in the context of rising multidrug resistance in tuberculosis. High-throughput screening has shown that pyrrolidine carboxamides, including (2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride, can inhibit InhA effectively, suggesting its utility as an antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to (2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride. A related compound was shown to inhibit growth in glioblastoma cell lines by targeting the AKT signaling pathway. The compound exhibited low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy. This suggests that similar derivatives may possess anticancer activity, warranting further investigation .

Table 2: Anticancer Activity Against Glioblastoma Cell Lines

| Compound | Target Kinase | EC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| 4j | AKT2 | 12 | Low toxicity |

| 4k | AKT1 | 14 | Low toxicity |

Case Studies and Research Findings

- Anticonvulsant Efficacy : In a study assessing various pyrrolidine derivatives, those with the 4-chlorophenyl group consistently outperformed others in MES tests. The study highlighted the importance of structural modifications for enhancing biological activity .

- Inhibition of Mycobacterial Growth : A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA. The most potent inhibitors demonstrated over a 160-fold increase in potency after structural optimization, indicating that targeted modifications can significantly enhance antimicrobial efficacy .

- Inhibition of Glioblastoma Growth : Compound 4j , structurally related to (2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride, was evaluated for its ability to inhibit glioma cell growth and showed promising results in both 2D and 3D cultures derived from patient samples .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2S)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via amide coupling between (2S)-pyrrolidine-2-carboxylic acid derivatives and 4-chloroaniline, followed by HCl salt formation. Key steps include chiral resolution using preparative HPLC or asymmetric catalysis to ensure enantiopurity . Reaction optimization (e.g., solvent choice, temperature) is critical to achieve yields >50%, as demonstrated in analogous syntheses of PROTAC® ligands .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : To verify enantiomeric excess (>99%) and rule out racemization during synthesis .

- NMR spectroscopy : H and C NMR should confirm the presence of the pyrrolidine ring, 4-chlorophenyl group, and carboxamide linkage .

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching (±5 ppm) .

Q. How can researchers assess the compound's inhibitory activity against target enzymes (e.g., LSD1 or MAOs)?

- Methodological Answer :

- Enzyme assays : Use fluorometric or colorimetric assays (e.g., LSD1 inhibition via histone H3K4 demethylation monitoring) with IC determination. Include positive controls like tranylcypromine derivatives .

- Bradford assay : Quantify protein concentrations in enzyme preparations to standardize assay conditions .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine core improve target selectivity in PROTAC® applications?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., hydroxyl or fluorine groups) at the pyrrolidine 4-position to enhance E3 ligase binding (e.g., VHL or CRBN). For example, replacing the 4-chlorophenyl group with a 4-methylthiazole moiety improves proteasome-mediated degradation efficiency .

- Co-crystallization : Use SHELX programs for X-ray crystallography to analyze ligand-protein interactions and guide rational design .

Q. How should researchers resolve contradictions between in vitro potency and cellular efficacy?

- Methodological Answer :

- Solubility optimization : Test salt forms (e.g., hydrochloride vs. trifluoroacetate) or co-solvents (e.g., DMSO/PBS mixtures) to improve cellular uptake .

- Permeability assays : Use Caco-2 cell monolayers or PAMPA to assess membrane permeability .

- Off-target profiling : Employ kinase panels or proteomics to identify confounding interactions .

Q. What strategies validate the compound's stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor degradation via LC-MS. For example, HCl salts may show improved stability over free bases .

- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS/MS .

Q. How can enantiomeric impurities impact biological data interpretation?

- Methodological Answer :

- Chiral purity thresholds : Even 1% impurity (e.g., (2R)-enantiomer) can alter binding kinetics. Use chiral stationary phases (e.g., Chiralpak AD-H) for rigorous quality control .

- Biological validation : Compare activity of enantiopure vs. racemic mixtures in dose-response assays .

Q. What computational methods support mechanistic studies of this compound's mode of action?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。